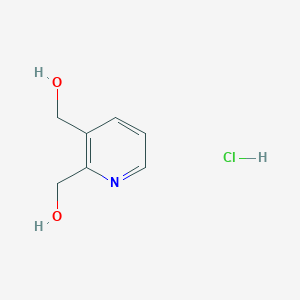

2,3-Dihydroxymethylpyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c9-4-6-2-1-3-8-7(6)5-10;/h1-3,9-10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNKWLMBRMJUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590577 | |

| Record name | (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423169-40-8 | |

| Record name | (Pyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(hydroxymethyl)pyridin-2-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dihydroxymethylpyridine hydrochloride synthesis methods

An In-depth Technical Guide to the Synthesis of 2,3-Dihydroxymethylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxymethylpyridine, also known as 2,3-pyridinedimethanol, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The strategic placement of the two hydroxymethyl groups on the pyridine ring allows for diverse subsequent chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary methods for the synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparison of the different approaches.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly commences from commercially available precursors such as 2,3-pyridinedicarboxylic acid (quinolinic acid) or 2,3-lutidine (2,3-dimethylpyridine). The choice of starting material often dictates the overall synthetic strategy, which primarily revolves around the reduction of carboxylic acid or ester functionalities or the oxidation of methyl groups followed by reduction.

Caption: Overview of synthetic pathways to 2,3-Dihydroxymethylpyridine HCl.

Method 1: Reduction of 2,3-Pyridinedicarboxylic Acid and Its Esters

This is the most direct and commonly employed route for the synthesis of 2,3-dihydroxymethylpyridine. The dicarboxylic acid or its corresponding diester is reduced to the diol. Two primary classes of reducing agents are utilized for this transformation: metal hydrides and catalytic hydrogenation.

Principle and Mechanistic Insights

-

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to the corresponding alcohols.[1][2][3] The reaction proceeds via the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon. For carboxylic acids, the first equivalent of hydride reacts with the acidic proton to liberate hydrogen gas, followed by reduction of the carboxylate salt.[3] The high reactivity of LAH necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, tetrahydrofuran) and careful handling due to its violent reaction with water.[4]

-

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to reduce the ester functionalities.[5] While generally considered a "greener" and more cost-effective alternative for large-scale production, the catalytic hydrogenation of esters often requires high pressures and temperatures and the use of specific catalysts, such as ruthenium or copper-chromium complexes.[5][6] The reduction of carboxylic acids via catalytic hydrogenation is more challenging and can sometimes lead to decarboxylation.[7] Therefore, this method is more suitable for the diester derivative of 2,3-pyridinedicarboxylic acid.

Experimental Protocols

Protocol 1.1: Lithium Aluminum Hydride (LAH) Reduction of Diethyl 2,3-Pyridinedicarboxylate

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) and cooled to 0°C in an ice bath.

-

Addition of Ester: A solution of diethyl 2,3-pyridinedicarboxylate in anhydrous THF is added dropwise to the LAH suspension at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum and lithium salts.

-

Work-up: The resulting precipitate is filtered off, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,3-dihydroxymethylpyridine as a solid.

Protocol 1.2: Catalytic Hydrogenation of Diethyl 2,3-Pyridinedicarboxylate

-

Setup: A high-pressure autoclave is charged with diethyl 2,3-pyridinedicarboxylate, a suitable solvent (e.g., ethanol or THF), and a catalytic amount of a ruthenium-based homogeneous catalyst (e.g., a Ru-pincer complex).[8]

-

Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The mixture is heated to 100-150°C and stirred for 10-24 hours.

-

Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst (if heterogeneous) or directly concentrated under reduced pressure. The residue can be purified by column chromatography or recrystallization to afford pure 2,3-dihydroxymethylpyridine.

Data Presentation: Comparison of Reduction Methods

| Parameter | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation |

| Starting Material | Carboxylic Acid or Ester | Primarily Ester |

| Reaction Conditions | 0°C to reflux, atmospheric pressure | High temperature (100-150°C), High pressure (50-100 atm) |

| Reagents | Stoichiometric, highly reactive | Catalytic, H₂ gas |

| Solvents | Anhydrous ethers (THF, Et₂O) | Alcohols, THF, Toluene |

| Advantages | High yields, fast reactions, versatile | "Green" reagent (H₂), suitable for large scale |

| Disadvantages | Hazardous (reacts with water), waste generation | Requires specialized equipment (autoclave), high energy input |

Method 2: Synthesis from 2,3-Lutidine

An alternative strategy involves starting from the more readily available 2,3-lutidine. This multi-step process first involves the oxidation of the two methyl groups to carboxylic acids, followed by the reduction of the resulting 2,3-pyridinedicarboxylic acid as described in Method 1.

Principle and Mechanistic Insights

The oxidation of the alkyl side chains on an aromatic ring is a classic transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this purpose. The reaction proceeds via a free-radical mechanism involving the abstraction of a benzylic-like hydrogen atom. The resulting 2,3-pyridinedicarboxylic acid can then be isolated and subjected to reduction.

Experimental Protocol: Two-Step Synthesis from 2,3-Lutidine

Step 1: Oxidation of 2,3-Lutidine

-

A solution of potassium permanganate in water is heated to 75-80°C.

-

2,3-Lutidine is added portion-wise to the hot solution, maintaining the temperature.

-

The reaction mixture is heated at reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

The hot solution is filtered to remove the manganese dioxide by-product.

-

The filtrate is cooled and acidified with hydrochloric acid to a pH of 3-4, causing the 2,3-pyridinedicarboxylic acid to precipitate.

-

The solid is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 2,3-Pyridinedicarboxylic Acid

The obtained 2,3-pyridinedicarboxylic acid can then be reduced to 2,3-dihydroxymethylpyridine using the LAH reduction protocol (Protocol 1.1).

Final Step: Formation of the Hydrochloride Salt

The conversion of the free base, 2,3-dihydroxymethylpyridine, to its hydrochloride salt is a straightforward acid-base reaction. This step is often used as a method of purification, as the salt is typically a stable, crystalline solid that can be easily isolated in high purity.

Experimental Protocol: Hydrochloride Salt Formation

-

The crude or purified 2,3-dihydroxymethylpyridine is dissolved in a suitable solvent, such as a mixture of acetone and methanol.[9]

-

The solution is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like isopropanol or diethyl ether is added dropwise, until the pH becomes acidic (pH ~1).

-

The this compound precipitates as a white solid.

-

The mixture is stirred in the cold for a period to ensure complete crystallization.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., acetone or diethyl ether), and dried under vacuum to yield the final product in high purity.

Caption: Workflow for the formation of the hydrochloride salt.

Conclusion

The synthesis of this compound is well-established, with the reduction of 2,3-pyridinedicarboxylic acid or its esters being the most prevalent and efficient method. The choice between a powerful chemical reductant like LAH and catalytic hydrogenation depends on the scale of the synthesis, available equipment, and safety considerations. For laboratory-scale synthesis, the LAH method offers high yields and operational simplicity, provided that appropriate safety measures are taken. For industrial-scale production, catalytic hydrogenation presents a more sustainable and economical, albeit more technologically demanding, alternative. The final conversion to the hydrochloride salt serves as an effective purification step, yielding a stable and pure final product.

References

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.

-

2,3-DihydroxyMethylpyridine. ChemBK.

-

2-PYRIDINEMETHANOL HYDROCHLORIDE synthesis. ChemicalBook.

-

Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. Google Patents.

-

Lithium aluminium hydride. Wikipedia.

-

Lithium Aluminum Hydride Reduction of Diethyl 2,6-Dimethyl-3,4-pyridinedicarboxylate. Journal of the American Chemical Society.

-

How does 2,3 - Pyridinedicarboxylic Acid react with reducing agents?. Ningbo Inno Pharmchem Co., Ltd.

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry.

-

Lithium Aluminum Hydride (LAH). Common Organic Chemistry.

-

Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. YouTube.

-

2,3-Bis(hydroxymethyl)pyridine hydrochloride. R&D Chemicals.

-

Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts.

-

Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development.

-

3-Pyridinemethanol synthesis. ChemicalBook.

-

Mechanistic insights into catalytic carboxylic ester hydrogenation with cooperative Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complexes. ResearchGate.

Sources

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. jinjingchemical.com [jinjingchemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. oa.tib.eu [oa.tib.eu]

- 7. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 8. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 9. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

An In-depth Technical Guide to 2,3-Bis(hydroxymethyl)pyridine Hydrochloride for Researchers and Drug Development Professionals

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 2,3-Bis(hydroxymethyl)pyridine hydrochloride.

Introduction

2,3-Bis(hydroxymethyl)pyridine hydrochloride, also known as 2,3-pyridinedimethanol hydrochloride, is a heterocyclic organic compound with significant potential in pharmaceutical and materials science. Its pyridine core, a common motif in bioactive molecules, coupled with two reactive hydroxymethyl groups, makes it a versatile building block for the synthesis of a wide array of complex chemical entities.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.

It is important to note that the nomenclature surrounding dihydroxymethylpyridines can be ambiguous. This guide focuses specifically on the 2,3-disubstituted isomer. Its structural isomer, 3-hydroxy-2-(hydroxymethyl)pyridine, possesses distinct chemical and physical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Bis(hydroxymethyl)pyridine hydrochloride is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 2,3-Bis(hydroxymethyl)pyridine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClNO₂ | [2] |

| Molecular Weight | 175.61 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water | [2] |

| CAS Number | 423169-40-8 |

The hydrochloride salt form enhances the compound's solubility in aqueous solutions, a desirable characteristic for many pharmaceutical and biological applications. The two hydroxymethyl groups are capable of participating in hydrogen bonding, which influences its solubility and crystal packing.

Synthesis and Purification

Synthetic Pathway Overview

A common and effective method for the synthesis of pyridine dimethanols is the reduction of the corresponding dicarboxylic acid.[3] This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: General synthetic route to 2,3-Bis(hydroxymethyl)pyridine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Reduction of 2,3-Pyridinedicarboxylic Acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

-

2,3-Pyridinedicarboxylic acid is added portion-wise to the stirred suspension at 0 °C. Causality: The portion-wise addition is crucial to control the exothermic reaction between the strong reducing agent and the carboxylic acid.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. Causality: This quenching procedure is a standard and safe method to decompose the excess LiAlH₄ and the aluminum salts formed during the reaction.

-

The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2,3-Bis(hydroxymethyl)pyridine.

Step 2: Formation of the Hydrochloride Salt

-

The crude 2,3-Bis(hydroxymethyl)pyridine is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).

-

A solution of hydrochloric acid (either aqueous or in a solvent like diethyl ether) is added dropwise with stirring until the solution becomes acidic.

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities, and dried under vacuum to afford 2,3-Bis(hydroxymethyl)pyridine hydrochloride.

Self-Validating System: The purity of the final product should be assessed by measuring its melting point and by spectroscopic methods (NMR, IR, and MS). The presence of sharp, well-defined peaks in the NMR spectra and the absence of impurity signals would validate the success of the purification.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2,3-Bis(hydroxymethyl)pyridine Hydrochloride

| Technique | Expected Features |

| ¹H NMR | - Downfield shifts of the pyridine ring protons due to the electron-withdrawing effect of the protonated nitrogen.[6]- Signals for the two methylene (-CH₂-) groups, likely appearing as singlets or AB quartets.- A broad signal for the hydroxyl (-OH) protons, which is exchangeable with D₂O. |

| ¹³C NMR | - Signals for the carbon atoms of the pyridine ring, with those closer to the protonated nitrogen appearing at a lower field.- Signals for the two methylene carbons. |

| FT-IR | - A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[7]- C-H stretching vibrations of the pyridine ring and methylene groups around 3000 cm⁻¹.- C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.[4]- C-O stretching vibrations around 1050 cm⁻¹. |

| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the free base (C₇H₉NO₂) at m/z 139.[8]- Fragmentation patterns involving the loss of hydroxymethyl groups (-CH₂OH), water (H₂O), and cleavage of the pyridine ring.[9][10] |

Chemical Reactivity and Applications

The chemical reactivity of 2,3-Bis(hydroxymethyl)pyridine hydrochloride is primarily dictated by the two hydroxymethyl groups and the pyridine ring. These functional groups allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactivity of the Hydroxymethyl Groups

The primary alcohol functionalities can undergo a range of reactions, including:

-

Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides to form the corresponding esters and ethers.

-

Oxidation: Selective oxidation of one or both alcohol groups to aldehydes or carboxylic acids.

-

Halogenation: Conversion of the hydroxyl groups to halogens (e.g., using thionyl chloride to form 2,3-bis(chloromethyl)pyridine), which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Caption: Key reactions involving the hydroxymethyl groups.

Role in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The dihydroxymethyl functionality of this compound provides handles for the introduction of various pharmacophores and for the construction of more complex molecular architectures. Derivatives of dihydroxymethylpyridines have been investigated for a range of biological activities.

-

Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[11][12] The ability to functionalize the hydroxymethyl groups allows for the synthesis of libraries of compounds for screening against various pathogens.

-

Enzyme Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall molecular shape can be tailored to fit into the active sites of enzymes.

-

Ligands for Metal Complexes: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxymethyl groups can coordinate with metal ions, making this compound a potential ligand for the synthesis of metal-based therapeutics.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for quality control and for monitoring reactions involving 2,3-Bis(hydroxymethyl)pyridine hydrochloride.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridine derivatives.[13][14]

Table 3: Representative HPLC Method for Pyridine Derivatives

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[15] |

| Detection | UV detection at a wavelength where the pyridine ring absorbs (typically around 260 nm). |

| Flow Rate | 1.0 mL/min |

Method Validation: A robust HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for its intended purpose.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives of 2,3-Bis(hydroxymethyl)pyridine, GC-MS can be a powerful analytical tool.[17] Derivatization of the polar hydroxyl groups, for instance, by silylation, may be necessary to improve chromatographic performance.[18]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2,3-Bis(hydroxymethyl)pyridine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.

References

-

FT-IR spectrum of the immobilized pyridine 2,6-dimethanol on silica. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

How does 2,3 - Pyridinedicarboxylic Acid react with reducing agents? (2025, September 12). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-Pyridinedimethanol. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

R&D Chemicals. (n.d.). 2,3-Bis(hydroxymethyl)pyridine hydrochloride. Retrieved January 4, 2026, from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 4, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 2,6-Pyridinedimethanol. John Wiley & Sons, Inc. Retrieved January 4, 2026, from [Link]

-

Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. Retrieved January 4, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 4, 2026, from [Link]

-

The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 4, 2026, from [Link]

-

Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Retrieved January 4, 2026, from [Link]

-

Patil, U. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Diversity of Pyridine Compounds. Retrieved January 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-Pyridinedimethanol. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Kardashliev, T., Panke, S., & Held, M. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24(9), 3651-3654. [Link]

-

Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. (2025, October 17). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Kardashliev, T., Panke, S., & Held, M. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24(9), 3651-3654. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Robinson, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved January 4, 2026, from [Link]

-

The Antimicrobial Properties of PdII− and RuII−pyta Complexes. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 4, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved January 4, 2026, from [Link]

-

Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link]

-

Mass spectra and proposed scheme for the mass spectral fragmentation of... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

2-bromomethyl pyridine into 2-pyridine methanol. (2013, March 21). ResearchGate. Retrieved January 4, 2026, from [Link]

- Process for preparing pyridinemethanol compounds. (n.d.). Google Patents.

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved January 4, 2026, from [Link]

-

Pyridinedicarboxylic acid. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

1H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved January 4, 2026, from [Link]

- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (n.d.). Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

- Process for the preparation of pyridine-2,3-dicarboxylic acid. (n.d.). Google Patents.

-

European Journal of Medicinal Chemistry. (n.d.). UPCommons. Retrieved January 4, 2026, from [Link]

-

2,3-Pyridinedicarboxylic acid. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]

- Preparation method of 2,6-pyridinedimethanol. (n.d.). Google Patents.

-

Support information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 4, 2026, from [Link]

-

Rubino, F. M., & Zecca, L. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. [Link]

- Preparation method of 2-methyl-3-bromopyridine. (n.d.). Google Patents.

Sources

- 1. PYRIDINE-2,3-DIMETHANOL | 38070-79-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. jinjingchemical.com [jinjingchemical.com]

- 4. 2,6-Pyridinedimethanol [webbook.nist.gov]

- 5. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR [m.chemicalbook.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Pyridinedimethanol [webbook.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]

- 13. helixchrom.com [helixchrom.com]

- 14. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. researchgate.net [researchgate.net]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Pyridine-Based Coenzymes: A Focus on Pyridoxal 5'-Phosphate

Preamble: While the specific compound 2,3-Dihydroxymethylpyridine hydrochloride is identified in chemical literature primarily as a synthetic intermediate, a comprehensive body of research on its mechanism of action is not publicly available[1][2]. However, its core pyridine structure is the foundation of one of biology's most versatile coenzymes: Pyridoxal 5'-Phosphate (PLP), the active form of Vitamin B6. This guide will, therefore, provide a detailed exploration of the well-established mechanism of PLP. By understanding the function of this closely related and biologically crucial analogue, researchers can infer the potential biochemical roles and design principles for novel pyridine-based compounds.

Section 1: Metabolic Activation - The Journey from Vitamin to Coenzyme

The biological activity of dietary Vitamin B6 (in forms like pyridoxine, a dihydroxymethylpyridine derivative) is contingent upon its conversion to the catalytically active coenzyme, Pyridoxal 5'-Phosphate (PLP). This activation pathway, primarily occurring in the liver, is a critical prerequisite for its function[3][4]. The process is managed by a "salvage pathway" involving two key enzymes: pyridoxal kinase and pyridoxine 5'-phosphate oxidase[2][5].

-

Phosphorylation: Pyridoxal kinase catalyzes the ATP-dependent phosphorylation of pyridoxal (PL), pyridoxine (PN), and pyridoxamine (PM) to their respective 5'-phosphate esters[6].

-

Oxidation: Pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are then oxidized by the FMN-dependent enzyme, pyridoxine 5'-phosphate oxidase (PNPO), to yield the final active coenzyme, PLP[2].

This pathway ensures a regulated supply of PLP for the vast number of enzymes that depend on it.

Caption: Metabolic activation pathway of Vitamin B6 to its active coenzyme form, PLP.

Section 2: The Core Mechanism - Schiff Base Chemistry and the Electron Sink

The remarkable catalytic versatility of PLP stems from its ability to form a covalent Schiff base (or aldimine) with an amino group and to act as an "electron sink," stabilizing high-energy carbanionic intermediates[1][7][8].

The catalytic cycle begins with PLP already present in the enzyme's active site, where its aldehyde group is covalently linked to the ε-amino group of a conserved lysine residue. This is known as the internal aldimine [7][9]. This linkage polarizes the coenzyme, priming it for reaction.

When an amino acid substrate enters the active site, a transimination reaction occurs. The substrate's α-amino group attacks the imine carbon, displacing the enzyme's lysine and forming a new Schiff base between the substrate and PLP. This is called the external aldimine [1][9].

This external aldimine is the central intermediate. The protonated pyridine ring of PLP acts as a potent electron-withdrawing group, acidifying the protons on the substrate's α-carbon. An active site base can then easily abstract the α-proton, generating a resonance-stabilized carbanion known as the quinonoid intermediate [7][10]. The negative charge is delocalized throughout the extended π-system of the quinonoid, preventing the accumulation of unstable charge and dramatically lowering the activation energy for bond cleavage[11].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Vitamin B6 activation to pyridoxal phosphate [reactome.org]

- 7. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dihydroxymethylpyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,3-Dihydroxymethylpyridine hydrochloride (CAS No: 38070-01-6), a key intermediate in organic synthesis. For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is paramount for ensuring the efficacy, safety, and shelf-life of end-products. This document outlines the theoretical basis for solubility and stability, presents detailed experimental protocols for their determination, and offers expert insights into the practical application of this data in a laboratory and manufacturing context. By synthesizing established scientific principles with actionable methodologies, this guide serves as an essential resource for the robust development of processes and formulations involving this compound.

Introduction

This compound, also known as 2,3-Pyridinedimethanol hydrochloride, is a heterocyclic compound featuring a pyridine core substituted with two hydroxymethyl groups. Its structural attributes make it a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents. The hydrochloride salt form is often utilized to enhance properties such as crystallinity, stability, and aqueous solubility.[1][2]

A thorough characterization of the solubility and stability of this compound is a critical prerequisite for its effective use. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting process efficiency and bioavailability. Stability, the capacity of the compound to resist chemical degradation under various environmental conditions, is fundamental to defining storage requirements, predicting shelf-life, and ensuring the safety and quality of the final product.[3]

This guide is structured to provide a holistic understanding, beginning with the core physicochemical properties and progressing to in-depth discussions and protocols for solubility and stability assessment.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution or under stress.

| Property | Value | Source |

| Chemical Name | 2,3-Pyridinedimethanol hydrochloride | - |

| Synonyms | 2,3-Dihydroxymethylpyridine HCl | - |

| CAS Number | 38070-01-6 | [4] |

| Molecular Formula | C₇H₁₀ClNO₂ | [4] |

| Molecular Weight | 175.61 g/mol | [4] |

| Appearance | Colorless or pale yellow solid | [4] |

| General Solubility | Soluble in water and common organic solvents | [4] |

| General Stability | Stable under normal storage conditions | [4] |

Comprehensive Solubility Profile

The adage "like dissolves like" provides a starting point, but a quantitative and condition-dependent understanding of solubility is required for scientific applications. As a hydrochloride salt of a polar molecule with two hydroxyl groups, this compound is expected to be freely soluble in aqueous and polar protic solvents.

Factors Influencing Solubility

-

pH: The pyridine nitrogen is basic and will be protonated at low pH. The hydroxyl groups are weakly acidic. The overall charge of the molecule, and thus its interaction with polar solvents, will be pH-dependent. Generally, the salt form ensures high solubility in neutral and acidic aqueous media.

-

Temperature: Most solid dissolutions are endothermic, meaning solubility increases with temperature. Characterizing this relationship is crucial for developing crystallization processes and predicting stability at different storage temperatures.

-

Solvent Polarity: High solubility is anticipated in polar solvents like water, methanol, and ethanol due to favorable hydrogen bonding. Solubility will likely decrease in less polar solvents such as acetone or ethyl acetate and be negligible in non-polar solvents like hexanes.

Experimental Determination of Solubility

The shake-flask method is a reliable and widely adopted technique for determining equilibrium solubility.

Workflow for Shake-Flask Solubility Determination

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydroxymethylpyridine Hydrochloride

Introduction

2,3-Dihydroxymethylpyridine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any compound intended for these applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific salt are not widely published, this guide synthesizes fundamental spectroscopic principles and data from analogous compounds to present a robust, predictive analysis. This approach not only offers a spectral benchmark for researchers working with this molecule but also illustrates the deductive processes central to spectroscopic interpretation.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a pyridine ring substituted at the 2- and 3-positions with hydroxymethyl (-CH₂OH) groups. The hydrochloride salt form implies that the basic nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion with a chloride counter-ion. This protonation has significant electronic effects that profoundly influence the spectroscopic data.

The key structural features to consider are:

-

Aromatic Pyridinium Ring: The protonation of the ring nitrogen withdraws electron density from the aromatic system, leading to a general deshielding of the ring protons and carbons in NMR spectroscopy.

-

Hydroxymethyl Groups: These introduce alcohol functionalities, which are characterized by specific stretching and bending vibrations in IR spectroscopy. The protons of the hydroxyl groups are exchangeable and their signals in ¹H NMR can be broad and solvent-dependent.

-

Adjacent Substituents: The proximity of the two hydroxymethyl groups can lead to steric interactions and influence hydrogen bonding, which may be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis of both ¹H and ¹³C NMR spectra is crucial. The spectra are typically recorded in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt and likely insoluble in non-polar solvents like chloroform-d (CDCl₃).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

The residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) is used for chemical shift calibration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

The solvent signal (e.g., DMSO-d₆ at 39.52 ppm) is used for calibration.

-

Predicted ¹H NMR Spectrum

The protonation of the pyridine nitrogen significantly impacts the chemical shifts of the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the neutral pyridine.[1]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale and Commentary |

| H-6 | ~8.6 - 8.8 | Doublet (d) | 1H | This proton is ortho to the protonated nitrogen, leading to strong deshielding. It will be split by H-5. |

| H-4 | ~8.3 - 8.5 | Doublet (d) | 1H | Also significantly deshielded due to its position relative to the nitrogen. It will be split by H-5. |

| H-5 | ~7.8 - 8.0 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is coupled to both H-4 and H-6, resulting in a triplet or doublet of doublets. |

| -CH₂OH (at C-2) | ~4.9 - 5.1 | Singlet (s) | 2H | The methylene protons adjacent to the aromatic ring and an oxygen atom are expected in this region. The signal is a singlet as there are no adjacent protons to couple with. |

| -CH₂OH (at C-3) | ~4.7 - 4.9 | Singlet (s) | 2H | Similar to the other methylene group, but may have a slightly different chemical shift due to its position at C-3. |

| -OH | Variable | Broad Singlet (br s) | 2H | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In D₂O, this signal will exchange with the solvent and may not be observed. |

| N-H | Variable | Broad Singlet (br s) | 1H | The proton on the pyridinium nitrogen is also exchangeable and its observation depends on the solvent. |

Predicted ¹³C NMR Spectrum

The deshielding effect of the protonated nitrogen is also evident in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Commentary |

| C-2 | ~150 - 155 | The carbon atom attached to the nitrogen is significantly deshielded. |

| C-6 | ~145 - 148 | The other carbon atom alpha to the nitrogen is also strongly deshielded. |

| C-4 | ~140 - 143 | The para carbon to the nitrogen is also deshielded. |

| C-3 | ~135 - 138 | The chemical shift of this carbon is influenced by the attached hydroxymethyl group. |

| C-5 | ~127 - 130 | This carbon is expected to be the most shielded of the aromatic carbons. |

| -CH₂OH (at C-2) | ~62 - 65 | Typical chemical shift for a methylene carbon attached to an aromatic ring and an oxygen atom. |

| -CH₂OH (at C-3) | ~60 - 63 | Similar to the other methylene carbon, with a potentially slight upfield shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be complex, but key functional groups will give rise to characteristic absorption bands.[2][3][4][5]

| Wavenumber Range (cm⁻¹) | Vibration | Intensity | Commentary |

| 3400 - 3200 | O-H stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding between the hydroxyl groups.[4] |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the pyridine ring. |

| 2950 - 2850 | Aliphatic C-H stretch | Medium | From the methylene (-CH₂) groups. |

| ~2500 | N-H stretch (pyridinium) | Broad | The N-H stretch of the pyridinium ion often appears as a broad absorption in this region. |

| 1630 - 1580 | C=C and C=N stretch | Medium to Strong | Aromatic ring stretching vibrations of the pyridinium ring. |

| 1480 - 1400 | Aromatic ring stretch | Medium | Further characteristic absorptions of the pyridine ring. |

| ~1420 | O-H bend | Medium | In-plane bending of the hydroxyl groups. |

| 1050 - 1000 | C-O stretch | Strong | Stretching vibration of the primary alcohol C-O bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For a hydrochloride salt, the analysis is typically performed on the free base after the loss of HCl.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Analysis: The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺, where M is the free base (2,3-Dihydroxymethylpyridine).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Predicted Mass Spectrum Fragmentation

The molecular weight of the free base, 2,3-Dihydroxymethylpyridine (C₇H₉NO₂), is 139.15 g/mol . In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 140.

Fragmentation Pathway:

The fragmentation of the parent ion would likely proceed through common pathways for benzylic alcohols.

-

[M+H]⁺ at m/z 140: The protonated molecular ion of the free base.

-

m/z 122: Loss of water (H₂O) from the protonated molecule.

-

m/z 110: Loss of formaldehyde (CH₂O) from the protonated molecule, a common fragmentation for hydroxymethyl groups.

-

m/z 108: Loss of methanol (CH₃OH).

-

m/z 80: Further fragmentation of the pyridine ring.

The fragmentation pattern can be visualized as follows:

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By applying fundamental spectroscopic principles and leveraging data from analogous structures, we have constructed a comprehensive spectral profile. This information serves as a valuable resource for researchers in the synthesis, purification, and analysis of this compound, ensuring its correct identification and characterization in drug discovery and development workflows. The provided protocols and interpretations are designed to be a practical guide for laboratory work.

References

An In-Depth Technical Guide to the Potential Biological Activities of 2,3-Dihydroxymethylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxymethylpyridine hydrochloride, a pyridine derivative with two hydroxymethyl groups at the 2 and 3 positions, represents a chemical scaffold with significant, yet largely unexplored, potential in medicinal chemistry. While direct research on this specific compound is limited, its structural similarity to pyridoxine (Vitamin B6) and other biologically active 2,3-disubstituted pyridines provides a strong foundation for predicting its pharmacological profile. This guide synthesizes current knowledge on related compounds to infer the potential biological activities of this compound, offering a comprehensive exploration of its possible roles as an anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective agent. Detailed, field-proven experimental protocols are provided for each potential activity to empower researchers to systematically investigate this promising molecule. This document serves as a foundational resource to stimulate and guide future research into the therapeutic applications of this compound.

Introduction: Unveiling the Potential of a Pyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a valuable component in the design of new therapeutic agents.[2] this compound, as a structural analog of pyridoxine (Vitamin B6), is of particular interest. Pyridoxine and its active form, pyridoxal 5'-phosphate (PLP), are essential cofactors in a vast array of enzymatic reactions, particularly in amino acid metabolism and neurotransmitter synthesis.[3][4]

The hydrochloride salt form of 2,3-Dihydroxymethylpyridine enhances its solubility and stability, making it amenable to biological testing. While direct studies are scarce, the arrangement of the two hydroxymethyl groups at the 2 and 3 positions suggests several potential biological activities based on established structure-activity relationships (SAR) of related pyridine derivatives. This guide will explore these potential activities in detail, providing the scientific rationale and experimental frameworks for their investigation.

Synthesis and Characterization

A robust understanding of the synthesis and physicochemical properties of this compound is fundamental to any biological investigation.

Synthetic Approach

The synthesis of 2,3-disubstituted pyridines can be achieved through various synthetic routes. A common approach involves the metallation of a suitable pyridine precursor followed by functionalization. For instance, the synthesis of 2,3-pyridinedimethanol can be approached by the reduction of 2,3-pyridinedicarboxylic acid or its esters. The resulting diol can then be converted to its hydrochloride salt.

A representative synthetic scheme is outlined below:

Caption: Synthetic pathway for this compound.

Physicochemical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the pyridine ring protons and the methylene protons of the hydroxymethyl groups. The integration of these signals should match the expected proton count. |

| ¹³C NMR | To identify the carbon skeleton of the molecule. | Resonances for the pyridine ring carbons and the methylene carbons. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |

| FT-IR Spectroscopy | To identify functional groups. | Characteristic absorption bands for O-H (hydroxyl), C-H, C=C, and C=N bonds. |

| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, N, O, and Cl should be within the acceptable range of the calculated values. |

Potential Biological Activities and Investigative Protocols

The structural features of this compound suggest several avenues for biological investigation.

Vitamin B6 Antagonism and Neurological Effects

Given its structural similarity to pyridoxine, this compound could act as a Vitamin B6 antagonist. Such antagonists can interfere with the function of PLP-dependent enzymes, potentially leading to neurological effects.[5][6]

Vitamin B6 antagonists are valuable tools for studying the roles of PLP in various metabolic pathways. Some have been investigated for their effects on the central nervous system.[5] Understanding the potential of this compound as a B6 antagonist could provide insights into its neurological activity and potential toxicity.

This protocol describes a general method to assess the inhibitory effect of the compound on a PLP-dependent enzyme, such as a transaminase.

Materials:

-

Purified PLP-dependent enzyme (e.g., alanine aminotransferase)

-

Substrates for the enzyme (e.g., L-alanine and α-ketoglutarate)

-

Pyridoxal 5'-phosphate (PLP)

-

This compound

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of the enzyme in the reaction buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions.

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, the compound at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate Reaction: Add the substrates to initiate the enzymatic reaction.

-

Monitor Reaction: Monitor the change in absorbance at a specific wavelength over time, which corresponds to the product formation or substrate consumption.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Anti-inflammatory Activity

Many pyridine derivatives exhibit anti-inflammatory properties, often through the modulation of inflammatory pathways such as the NF-κB pathway and inhibition of pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.[7][8][9]

The 2,3-disubstituted pyridine scaffold has been identified in potent anti-inflammatory agents.[10] The hydroxymethyl groups could potentially interact with key residues in the active sites of inflammatory enzymes or signaling proteins.

This protocol details the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Caption: Workflow for assessing anti-inflammatory activity.

Antimicrobial and Antiviral Activity

The pyridine nucleus is a core component of many antimicrobial and antiviral agents.[1][14][15]

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the overall electronic properties of the ring can contribute to interactions with microbial or viral targets. The hydroxymethyl groups can also form hydrogen bonds, potentially enhancing binding affinity.

This protocol outlines the disk diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[8][16][17]

Disk Diffusion Method:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

-

Plate Inoculation: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Apply sterile paper disks impregnated with a known concentration of this compound to the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Broth Microdilution for MIC Determination:

-

Serial Dilutions: Prepare two-fold serial dilutions of the compound in a 96-well microplate containing Mueller-Hinton broth.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This protocol is a common method for screening compounds for antiviral activity against cytopathic viruses.[18][19][20]

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)

-

Cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT or Neutral Red for cell viability assessment

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.

-

Compound and Virus Addition: Add serial dilutions of the compound to the wells, followed by a standardized amount of virus. Include cell control, virus control, and compound toxicity control wells.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator until the virus control wells show significant cytopathic effect (CPE).

-

CPE Assessment: Observe the cells microscopically for CPE.

-

Cell Viability Assay: Quantify cell viability using an MTT or Neutral Red assay.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[2][21][22]

The 2,3-disubstituted pyridine scaffold can be found in compounds with cytotoxic activity against various cancer cell lines. The hydroxymethyl groups could potentially interact with the active sites of enzymes crucial for cancer cell proliferation or survival.

The MTT assay is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[5]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Appropriate cell culture medium with FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: Workflow for in vitro anticancer screening.

Neuroprotective Activity

Some pyridine derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, often attributed to their antioxidant and anti-inflammatory properties.[9][10][11]

The structural similarity to pyridoxine, a vitamin crucial for neurological health, and the potential antioxidant properties of the hydroxymethyl groups suggest that this compound could exhibit neuroprotective effects against oxidative stress-induced neuronal damage.

This protocol uses the human neuroblastoma cell line SH-SY5Y to assess the neuroprotective effects of the compound against an oxidative insult.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) with FBS

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

-

This compound

-

MTT solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells and, if desired, differentiate them into a more neuron-like phenotype using retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells and incubate for 24 hours.

-

Cell Viability Assessment: Perform an MTT assay as described in the anticancer screening protocol to determine cell viability.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the neurotoxin alone.

Toxicology and Safety Pharmacology

A preliminary assessment of the toxicological profile of this compound is essential.

In Vitro Cytotoxicity

The cytotoxicity of the compound against non-cancerous cell lines (e.g., normal human fibroblasts) should be evaluated using the MTT assay described previously to determine its general toxicity.

In Vivo Acute Toxicity

Preliminary in vivo studies in animal models (e.g., mice or rats) can provide an initial assessment of the acute toxicity and help determine a safe dose range for further efficacy studies. This typically involves administering increasing doses of the compound and observing for signs of toxicity and mortality.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with a high potential for diverse biological activities. Based on the extensive research on related pyridine derivatives, this compound warrants investigation as a potential anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective agent. The experimental protocols detailed in this guide provide a solid framework for researchers to systematically explore these possibilities.

Future research should focus on the synthesis of a high-purity sample of this compound, followed by a comprehensive screening of its biological activities using the assays outlined here. Positive hits should be followed up with more detailed mechanistic studies to elucidate the mode of action. Structure-activity relationship studies with a library of related analogs could further optimize the therapeutic potential of this promising pyridine scaffold.

References

- Neurotoxicity of pyridoxine analogs is related to coenzyme structure. (1985).

- PYRIDOXINE (VITAMIN B)

- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io.

- Safety of pyridoxine--a review of human and animal studies. (1986). Toxicol Lett, 34(2-3), 129-39.

- STUDIES ON THE TOXICITY AND PHARMACOLOGY OF VITAMIN B6 (2-METHYL-3-HYDROXY-4,5-BIS-(HYDROXYMETHYL)-PYRIDINE). (1940). Journal of Pharmacology and Experimental Therapeutics.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances.

- Technical Support Center: Optimization of Antimicrobial Testing Protocols for Pyridine Compounds. (n.d.). Benchchem.

- In Vitro Efficacy of Novel Heterocyclic Compounds Derived from Cyclohexanone Precursors: A Compar

- Vitamin B6 (Pyridoxine). (2023). In StatPearls.

- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025).

- In vitro anticancer screening of synthesized compounds. (n.d.).

- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI.

- Heterocyclic Anticancer Compounds: Using S-NICS Method. (n.d.).

- DOT Language. (2024). Graphviz.

- In Vitro Antiviral Testing. (n.d.). IAR | USU.

- In vitro methods for testing antiviral drugs. (2018). Comprehensive Biotechnology, 235-246.

- Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.).

- Dot Language Graphviz. (n.d.).

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Graphviz tutorial. (2021). YouTube.

- Antiviral & Antimicrobial Testing. (n.d.).

- Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.).

- Graphviz's DOT - quick introduction. (2021). YouTube.

- Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones. (1989). J Med Chem, 32(5), 1118-27.

- Pyridazinones and Structurally Related Derivatives with Anti-Inflamm

- Results of theantimicrobial assayusing the disk diffusion method. (n.d.).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). PMC.

- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.

- Neuroprotection mediated by natural products and their chemical derivatives. (2020). Neural Regen Res, 15(11), 2008-2015.

- Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. (2019). Malar J, 18(1), 99.

- A Review of Recent Progress on the Anticancer Activity of Hetero- cyclic Compounds. (2024). Who we serve.

- Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease. (2016). J Alzheimers Dis, 53(2), 517-32.

- Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). MDPI.

- Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradi

- Editorial: Central nervous system acting drugs-molecular mechanisms of neuroprotection and neurodegeneration. (2023). Frontiers in Pharmacology.

- Synthesis and characterization of Pr(III), Nd(III) and Er(III) complexes with 2,6-pyridinedimethanol. (2014).

- 2,6-Pyridinedimethanol(1195-59-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- SYNTHESIS AND NMR SPECTRAL CHARACTERIZATION OF NOVEL 2,3-POLYMETHYLENEPYRIDO[2,3-D]PYRIMIDIN-4-ONES. (2025).

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013).

- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. asm.org [asm.org]

- 4. Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]

- 11. Editorial: Central nervous system acting drugs-molecular mechanisms of neuroprotection and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 19. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. thieme-connect.com [thieme-connect.com]

- 22. Safety of pyridoxine--a review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridine Derivatives: A Technical Guide to Discovery, Synthesis, and Application

Foreword: The Ubiquitous Heterocycle

Within the vast landscape of organic chemistry, few structural motifs are as fundamental and versatile as the pyridine ring. Structurally analogous to benzene with a single nitrogen atom replacing a methine group, this simple heterocycle is a cornerstone of modern science.[1][2] Its unique electronic properties, arising from the electronegative nitrogen atom, impart a reactivity profile that has been exploited by nature and scientists alike. The pyridine scaffold is a privileged structure, appearing in essential natural products like nicotine and vitamins, and forming the core of numerous FDA-approved pharmaceuticals, advanced agrochemicals, and functional materials.[1][3][4]

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide an in-depth exploration of the discovery, synthesis, and functionalization of pyridine derivatives. We will delve into the causality behind seminal synthetic strategies, provide field-proven experimental protocols, and connect the fundamental chemistry to its high-impact applications, offering a comprehensive resource for harnessing the power of this remarkable heterocycle.

Part I: From Coal Tar to Controlled Synthesis: A Historical Perspective

The journey of pyridine from an odorous industrial byproduct to a precisely engineered molecular building block is a story of scientific inquiry and innovation.

-

Discovery and Structural Elucidation : The story begins not in a pristine laboratory, but in the industrial world of coal gasification. In the mid-19th century, Scottish chemist Thomas Anderson first isolated an impure form of pyridine from coal tar.[1] He named it "pyridine" from the Greek words for fire andidine, reflecting its discovery and basic nature. However, its true chemical structure, a six-membered aromatic ring, remained a puzzle for several decades.[1]

-

The Dawn of Synthesis : The first successful synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who ingeniously formed pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][2] While a landmark achievement, this method was impractical. A significant leap forward came in 1924 with Russian chemist Aleksei Chichibabin's development of a scalable synthesis from inexpensive reagents like formaldehyde, acetaldehyde, and ammonia.[1][5] This reaction, or variations thereof, underpins the industrial production of pyridine to this day, transforming it from a rare substance into a readily available commodity chemical.[6]

Part II: Constructing the Core: Foundational Synthetic Methodologies

The true value of pyridine lies in its derivatives. The development of methods to construct the pyridine ring with specific substituent patterns was critical for unlocking its potential. Three classical, yet enduring, name reactions form the bedrock of pyridine synthesis.

The Hantzsch Pyridine Synthesis (1881)